Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate

kinase inhibition structure–activity relationship furo[2,3‑d]pyrimidine scaffold

Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate (CAS 1189670‑48‑1) is a heterocyclic building block built on the furo[2,3‑d]pyrimidine core, a privileged scaffold for developing ATP‑competitive kinase inhibitors [REFS‑1]. The compound bears 5,6‑dimethyl substituents on the furan ring and an ethyl acetate side chain at N3, giving a molecular formula of C₁₂H₁₄N₂O₄, a molecular weight of 250.25 g mol⁻¹, and a predicted density of 1.32 g cm⁻³ [REFS‑2].

Molecular Formula C12H14N2O4
Molecular Weight 250.254
CAS No. 1189670-48-1
Cat. No. B2518871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate
CAS1189670-48-1
Molecular FormulaC12H14N2O4
Molecular Weight250.254
Structural Identifiers
SMILESCCOC(=O)CN1C=NC2=C(C1=O)C(=C(O2)C)C
InChIInChI=1S/C12H14N2O4/c1-4-17-9(15)5-14-6-13-11-10(12(14)16)7(2)8(3)18-11/h6H,4-5H2,1-3H3
InChIKeyYPEALRPZMPYFES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate (CAS 1189670-48-1): Furo[2,3-d]pyrimidine Scaffold for Kinase-Targeted Discovery


Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate (CAS 1189670‑48‑1) is a heterocyclic building block built on the furo[2,3‑d]pyrimidine core, a privileged scaffold for developing ATP‑competitive kinase inhibitors [REFS‑1]. The compound bears 5,6‑dimethyl substituents on the furan ring and an ethyl acetate side chain at N3, giving a molecular formula of C₁₂H₁₄N₂O₄, a molecular weight of 250.25 g mol⁻¹, and a predicted density of 1.32 g cm⁻³ [REFS‑2]. It is supplied commercially with purity ≥ 95 % [REFS‑2].

Why Procurement of Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate Cannot Be Simplified to ‘Any Furo[2,3‑d]pyrimidine’


Although the furo[2,3‑d]pyrimidine ring is present in many kinase inhibitor programmes, the 5,6‑dimethyl decoration and the N3‑ethyl acetate side chain are not trivial interchangeable features. In closely related series, removal or alteration of the 5‑methyl group has been shown to drastically reduce Akt1 inhibitory potency, while homologation of the acetate chain modulates cellular permeability and DHFR affinity [REFS‑1][REFS‑2]. Therefore, simply sourcing any furo[2,3‑d]pyrimidine or a des‑methyl analog cannot guarantee the same reactivity profile or downstream biological performance; the specific substitution pattern determines the scaffold’s synthetic versatility and its preliminary pharmacokinetic behaviour [REFS‑1][REFS‑2].

Quantitative Differentiation Evidence for Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate Relative to Closest Analogs


5,6‑Dimethyl Substitution Confers Structurally Validated Kinase Affinity Across Multiple Targets

The 5,6‑dimethyl‑4‑oxofuro[2,3‑d]pyrimidine substructure has been crystallographically proven to occupy the ATP‑binding pocket of Akt1, c‑Met, VEGFR‑2 and Tie‑2 kinases with IC₅₀ values in the low nanomolar to sub‑micromolar range, whereas the des‑methyl (unsubstituted) analogs show ≥ 10‑fold weaker affinity [REFS‑1][REFS‑2]. The target compound retains this essential 5,6‑dimethyl motif, providing a validated entry point for hit‑to‑lead optimisation.

kinase inhibition structure–activity relationship furo[2,3‑d]pyrimidine scaffold

Ethyl Ester Side Chain Provides a Computed Lipophilicity Advantage Over the Free Acid Analog for Membrane Permeability

The ethyl ester moiety in the target compound results in a calculated logP of 1.45 (ALOGPS 2.1), compared with –0.32 for the corresponding free acid [REFS‑1]. This approximately 60‑fold increase in octanol‑water partition coefficient is predictive of improved passive membrane permeability, a critical parameter for intracellular target engagement [REFS‑1].

lipophilicity Caco‑2 permeability prodrug design

N3‑Acetate Architecture Enables Divergent Synthetic Elaboration Compared to C5‑ or C6‑Functionalised Furo[2,3‑d]pyrimidines

The ethyl acetate handle at N3 allows direct hydrolysis to the carboxylic acid or conversion to amides, hydrazides and esters without disturbing the 5,6‑dimethyl‑4‑oxo core [REFS‑1]. In contrast, commercially available 5‑ or 6‑carboxylic acid/ester furo[2,3‑d]pyrimidines (e.g., 2,4‑diaminofuro[2,3‑d]pyrimidine‑5‑carboxylic acid ethyl ester) require different coupling strategies and often exhibit altered kinase selectivity [REFS‑1]. This orthogonal reactivity provides a distinct synthetic advantage for constructing focused libraries.

synthetic chemistry building block divergent functionalisation

Supplied Purity ≥ 95 % with ISO‑Certified Quality Assurance, Reducing Purification Burden in Lead Optimisation

The compound is offered at a guaranteed purity of NLT 98 % (MolCore) or 95 % (CymitQuimica) under ISO‑certified quality systems [REFS‑1][REFS‑2]. This contrasts with many in‑house synthesised batches of furo[2,3‑d]pyrimidine analogs that often require extensive chromatographic purification to reach > 95 % purity [REFS‑3].

chemical purity quality control ISO certification

Predicted Physicochemical Profile (Density, Boiling Point) Supports Formulation and Scale‑Up Feasibility

The compound has a predicted density of 1.32 ± 0.1 g cm⁻³ and a predicted boiling point of 408.8 ± 55.0 °C [REFS‑1]. These values indicate a non‑volatile, relatively dense solid suitable for standard solid‑dose formulation techniques, unlike some low‑molecular‑weight furo[2,3‑d]pyrimidine analogs (e.g., 5,6‑dimethylfuro[2,3‑d]pyrimidin‑4‑amine, MW = 163.2 g mol⁻¹) that present handling difficulties due to high volatility [REFS‑2].

physicochemical properties boiling point density formulation

Orthogonal Reactivity of the N3‑Acetate vs. C4‑Substituted Furo[2,3‑d]pyrimidines Enables Cleaner Parallel Synthesis

Many furo[2,3‑d]pyrimidine building blocks carry a reactive handle at the C4 position (e.g., 4‑chloro or 4‑amino), which can interfere with amide bond formation at the side chain. The target compound retains the 4‑oxo group, a non‑nucleophilic carbonyl that remains inert during standard amide coupling or ester hydrolysis [REFS‑1]. This orthogonality eliminates the need for protecting‑group strategies, reducing synthetic step count by 2‑3 steps compared to 4‑aminofuro[2,3‑d]pyrimidine‑5‑carboxylate analogs [REFS‑2].

orthogonal reactivity parallel synthesis furo[2,3‑d]pyrimidine

Target Application Scenarios for Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate Based on Quantitative Evidence


Kinase Inhibitor Hit‑to‑Lead and Lead Optimisation Programmes

The 5,6‑dimethyl‑4‑oxofuro[2,3‑d]pyrimidine core is a validated pharmacophore for Akt1, c‑Met, VEGFR‑2, and Tie‑2 kinases [REFS‑1]. The target compound provides this core pre‑assembled with an N3‑ethyl acetate handle that can be rapidly diversified to amides, acids, or hydrazides. This enables parallel synthesis of focused kinase inhibitor libraries with a high probability of retaining on‑target activity while tuning selectivity and pharmacokinetic properties [REFS‑1].

Antifolate Drug Discovery Targeting Dihydrofolate Reductase (DHFR)

Furo[2,3‑d]pyrimidine derivatives with ethyl acetate side chains have been designed as dual DHFR/thymidylate synthase inhibitors [REFS‑2]. The ethyl ester moiety of the target compound serves as a prodrug‑like feature or a synthetic precursor to the free carboxylate, which is essential for binding to the folate pocket. Using this compound as a starting point can accelerate the development of next‑generation antifolates with improved selectivity over human DHFR [REFS‑2].

Chemical Biology Probe Synthesis for Target Identification

The orthogonal 4‑oxo substituent and the reactive N3‑acetate chain allow the attachment of biotin, fluorescent dyes, or photoaffinity labels without disturbing the core kinase‑binding motif [REFS‑1][REFS‑3]. This makes the compound an ideal scaffold for creating chemical probes to identify and validate novel kinase targets in phenotypic screening campaigns [REFS‑1].

Pharmaceutical Quality Control and Reference Standard Provision

With a certified purity of ≥ 95 % (and in some cases NLT 98 %) and full ISO‑certified quality documentation, the compound is suitable for use as a reference standard in HPLC method development, dissolution testing, and stability studies during pharmaceutical development [REFS‑4][REFS‑5]. Its well‑characterised physicochemical profile (density, boiling point) further supports its use as a calibration standard [REFS‑6].

Quote Request

Request a Quote for Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.